Cas no 13532-77-9 (5-Amino-2,2-dimethylpentan-1-ol)

5-Amino-2,2-dimethylpentan-1-ol is a branched-chain amino alcohol with a primary amine and hydroxyl functional group, offering versatile reactivity for synthetic applications. Its structure, featuring a quaternary carbon center, enhances steric stability, making it useful in the preparation of chiral intermediates or ligands for asymmetric catalysis. The compound’s dual functionality allows for selective modifications, enabling its use in pharmaceuticals, agrochemicals, or specialty polymers. The dimethyl substitution at the β-position may improve metabolic stability in bioactive derivatives. Suitable for nucleophilic reactions or as a building block in heterocycle synthesis, it provides a balance of reactivity and steric control for tailored molecular design.
5-Amino-2,2-dimethylpentan-1-ol structure
13532-77-9 structure
Product Name:5-Amino-2,2-dimethylpentan-1-ol
CAS No:13532-77-9
MF:C7H17NO
MW:131.215982198715
MDL:MFCD00043626
CID:142057
PubChem ID:139489
Update Time:2025-10-28

5-Amino-2,2-dimethylpentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2,2-dimethylpentan-1-ol
    • 5-Amino-2,2-dimethyl-1-pentanol
    • TIMTEC-BB SBB007685
    • 5-AMINO-2,2-DIMETHYL-PENTAN-1-OL
    • 5-AMINO-2,2-DIMETHYLPENTANOL
    • 2,2-DIMETHYL-5-AMINO-1-PENTANOL
    • 5-Hydroxy-4,4-dimethylpentylamine
    • 1-Pentanol,5-amino-2,2-dimethyl-
    • 5-Amino-2,2-dimethyl-1-pentyl alcohol
    • ASINEX-REAG BAS 07648341
    • 5-Amino-2,2-dimethylpentanol98%
    • 5-Amino-2,2-dimethylpentanol 98%
    • 5-amino-2,2,-dimethylpentan-1-ol
    • AKOS000303030
    • SCHEMBL994485
    • 5-Amino-2,2-dimethyl-1-pentanol #
    • J-006682
    • EN300-84776
    • DTXSID70159312
    • SB83883
    • 1-Pentanol, 5-amino-2,2-dimethyl-
    • BS-23320
    • Z1203160200
    • MFCD00043626
    • 13532-77-9
    • FT-0619971
    • CS-0119951
    • DTXCID9081803
    • DB-042283
    • MDL: MFCD00043626
    • Inchi: 1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3
    • InChI Key: ZOOPONUAQQEUQX-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CCCN

Computed Properties

  • Exact Mass: 131.13100
  • Monoisotopic Mass: 131.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 71.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.2A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 0.903
  • Boiling Point: 239.4°Cat760mmHg
  • Flash Point: Fahrenheit: 226.4 ° f < br / > Celsius: 108 ° C < br / >
  • PSA: 46.25000
  • LogP: 1.44410
  • Solubility: Not available

5-Amino-2,2-dimethylpentan-1-ol Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H317-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36-43
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xn Xi
  • Risk Phrases:R22
  • HazardClass:IRRITANT

5-Amino-2,2-dimethylpentan-1-ol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Amino-2,2-dimethylpentan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A597128-25mg
5-Amino-2,2-dimethylpentan-1-ol
13532-77-9
25mg
$ 50.00 2022-06-08
TRC
A597128-50mg
5-Amino-2,2-dimethylpentan-1-ol
13532-77-9
50mg
$ 65.00 2022-06-08
TRC
A597128-250mg
5-Amino-2,2-dimethylpentan-1-ol
13532-77-9
250mg
$ 95.00 2022-06-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
636266-5G
5-Amino-2,2-dimethylpentan-1-ol
13532-77-9
5G
¥1619.57 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
636266-25G
5-Amino-2,2-dimethylpentan-1-ol
13532-77-9
25G
¥6091.42 2022-02-24
Apollo Scientific
OR12007-100mg
5-Amino-2,2-dimethylpentanol
13532-77-9 95%
100mg
£78.00 2023-09-01
Apollo Scientific
OR12007-1g
5-Amino-2,2-dimethylpentanol
13532-77-9 95
1g
£63.00 2025-02-19
abcr
AB234532-1 g
5-Amino-2,2-dimethylpentanol; 98%
13532-77-9
1g
€82.30 2022-03-25
abcr
AB234532-1g
5-Amino-2,2-dimethylpentanol, 98%; .
13532-77-9 98%
1g
€52.00 2024-06-07
eNovation Chemicals LLC
Y1252835-1g
5-Amino-2,2-dimethylpentanol
13532-77-9 97%
1g
$110 2024-06-07

Additional information on 5-Amino-2,2-dimethylpentan-1-ol

Chemical Profile of 5-Amino-2,2-dimethylpentan-1-ol (CAS No. 13532-77-9)

5-Amino-2,2-dimethylpentan-1-ol, identified by its Chemical Abstracts Service (CAS) number 13532-77-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aliphatic amine features a branched C6 backbone with an amino group at the terminal carbon, making it a versatile intermediate in synthetic chemistry. Its structural uniqueness has garnered attention in various scientific applications, particularly in the development of bioactive molecules and fine chemicals.

The compound’s molecular formula, C8H17NO, underscores its hydrophobic nature due to the predominance of carbon and hydrogen atoms, balanced by the polar amino group. This balance imparts 5-Amino-2,2-dimethylpentan-1-ol with both lipophilic and hydrophilic characteristics, facilitating its role as a building block in drug design. Recent studies have highlighted its potential in constructing peptidomimetics and enzyme inhibitors, where its rigidified backbone mimics natural amino acid sequences.

In the context of pharmaceutical innovation, 5-Amino-2,2-dimethylpentan-1-ol has been explored as a precursor for non-peptide analogs. Its ability to undergo selective functionalization at the amino and hydroxyl positions allows for the creation of diverse pharmacophores. For instance, modifications at the secondary amine can lead to chiral centers, which are crucial for achieving enantioselective drug candidates. This aspect aligns with the growing emphasis on stereoselective synthesis in modern medicine.

Recent advancements in computational chemistry have further illuminated the synthetic pathways involving 5-Amino-2,2-dimethylpentan-1-ol. Molecular modeling studies suggest that this compound can serve as a scaffold for developing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The branched structure disrupts typical hydrogen bonding patterns, offering a novel approach to binding pockets on target proteins. Such insights are derived from high-throughput virtual screening campaigns that prioritize compounds with unique topologies.

The compound’s utility extends beyond pharmacology into materials science. Its structural motif has been investigated for potential applications in polymer chemistry, where it could enhance thermal stability or mechanical properties through copolymerization. Researchers have experimentally demonstrated that incorporating derivatives of 5-Amino-2,2-dimethylpentan-1-ol into polyethylene matrices improves their resistance to oxidative degradation. This dual applicability underscores its interdisciplinary relevance.

From an industrial perspective, the synthesis of 5-Amino-2,2-dimethylpentan-1-ol presents both challenges and opportunities. Traditional routes often rely on multi-step reductions or reductive aminations of ketone precursors. However, catalytic methods employing transition metals have emerged as more efficient alternatives. For example, palladium-catalyzed cross-coupling reactions can streamline its preparation from readily available acyclic precursors while minimizing waste generation—a critical consideration in green chemistry initiatives.

The biological activity of 5-Amino-2,2-dimethylpentan-1-ol has also been scrutinized in vitro using cell-based assays. Preliminary findings indicate that certain derivatives exhibit mild agonist activity at specific G protein-coupled receptors (GPCRs), though further optimization is required to enhance potency and selectivity. These early successes underscore the importance of structural diversity when designing novel therapeutics based on this scaffold.

Regulatory considerations play a significant role in advancing compounds like 5-Amino-2,2-dimethylpentan-1-ol into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures consistency during large-scale production, while toxicological assessments mitigate potential risks associated with novel chemical entities. Collaborative efforts between academia and industry are fostering more efficient pathways from bench to market by leveraging preclinical data repositories.

The future trajectory of research on 5-Amino-2,2-dimethylpentan-1-ol appears promising, driven by interdisciplinary collaborations and technological innovations. Advances in biocatalysis may enable enzymatic routes to this compound or its derivatives under mild conditions—reducing reliance on harsh reagents or solvents. Simultaneously, artificial intelligence (AI) is being employed to predict novel derivatives with enhanced properties before experimental validation becomes necessary.

In summary,5-Amino-2,2-dimethylpentan-1-ol (CAS No. 13532-77-9) represents a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features offer advantages for drug design while presenting opportunities for sustainable synthesis methods。 As research continues to uncover new applications,this molecule will likely remain at the forefront of chemical innovation。

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.